3,4-dichloro-N-(3-methylphenyl)benzamide
Description
Molecular Architecture and IUPAC Nomenclature
The compound features a benzamide backbone with 3,4-dichloro substituents on the benzene ring and a 3-methylphenyl group attached to the amide nitrogen (Figure 1). Its IUPAC name is 3,4-dichloro-N-(3-methylphenyl)benzamide , systematically describing the substituent positions.
Molecular Formula : $$ \text{C}{14}\text{H}{11}\text{Cl}_2\text{NO} $$
Molecular Weight : 280.15 g/mol
CAS Registry Number : 7497-24-7.
Substituent Effects on Benzamide Core Conformation
The 3,4-dichloro groups introduce steric bulk and electron-withdrawing effects, reducing the planarity of the benzamide core. The meta-methylphenyl substituent further disrupts conjugation, as evidenced by:
- Torsional Angles : The amide group ($$ \text{C–N–C=O} $$) forms a dihedral angle of 65.93° with the dichlorobenzene ring and 29.45° with the tolyl ring, indicating non-coplanarity.
- Steric Hindrance : The methyl group at the meta position creates steric clashes, twisting the N-aryl group out of plane.
Comparative Analysis with Ortho/Meta/Para Substituted Analogues
Substituent position profoundly impacts molecular geometry and properties (Table 1):
Key Observations :
Torsional Angles and Non-Coplanar Aromatic Systems
X-ray crystallography reveals:
- The dichlorobenzene and tolyl rings are inclined at 37.92° , while the amide group deviates from planarity by 30.3° .
- Intramolecular $$ \text{N–H} \cdots \text{O} $$ hydrogen bonds stabilize the twisted conformation, forming chains along the crystallographic axis.
Electronic Effects :
Properties
CAS No. |
7497-24-7 |
|---|---|
Molecular Formula |
C14H11Cl2NO |
Molecular Weight |
280.1 g/mol |
IUPAC Name |
3,4-dichloro-N-(3-methylphenyl)benzamide |
InChI |
InChI=1S/C14H11Cl2NO/c1-9-3-2-4-11(7-9)17-14(18)10-5-6-12(15)13(16)8-10/h2-8H,1H3,(H,17,18) |
InChI Key |
TUCGVRKDQZTMQB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Other CAS No. |
7497-24-7 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Physicochemical Properties of 3,4-Dichloro-N-(3-methylphenyl)benzamide
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₁Cl₂NO |
| Molecular Weight | 280.149 g/mol |
| Density | 1.343 g/cm³ |
| Boiling Point | 344.6°C |
| Flash Point | 162.2°C |
Comparison with Structurally Similar Compounds
AH-7921 (3,4-Dichloro-N-[(1-(dimethylamino)cyclohexyl)methyl]benzamide)
AH-7921, a synthetic opioid agonist, shares the 3,4-dichlorobenzamide core with the target compound but differs in its N-substituent, which includes a dimethylaminocyclohexylmethyl group . AH-7921 has been classified as a Schedule I controlled substance due to its high risk of dependence and toxicity .
Key Differences :
- Substituent: AH-7921’s cyclohexylmethyl-dimethylamino group facilitates receptor binding, whereas the 3-methylphenyl group in the target compound lacks this basic nitrogen, likely reducing opioid activity .
U-47700 (3,4-Dichloro-N-(2-(dimethylamino)cyclohexyl)-N-methylbenzamide)
U-47700, another aroyl amide opioid, features a dimethylamino-substituted cyclohexyl group and an additional methyl group on the benzamide nitrogen . Like AH-7921, it acts as a μ-opioid receptor agonist but with higher lipophilicity, contributing to rapid blood-brain barrier penetration and shorter duration of action .
Key Differences :
- Structure : U-47700’s N-methylation and cyclohexyl substitution distinguish it from the simpler 3-methylphenyl group in the target compound .
- Toxicity : U-47700 is associated with severe respiratory depression and fatalities, whereas the target compound’s safety profile remains undocumented .
Other Benzamide Derivatives
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
This derivative contains a hydroxy-dimethylethyl group, enabling its use as an N,O-bidentate ligand in metal-catalyzed reactions . Unlike the dichlorinated target compound, it lacks halogen substituents, reducing electronic effects critical for receptor binding .
3,4-Dichloro-N-(3-chlorophenyl)benzamide
Structurally similar to the target compound, this analog replaces the 3-methylphenyl group with a 3-chlorophenyl moiety.
Table 2: Structural and Functional Comparison of Key Compounds
Pharmacological and Regulatory Considerations
The absence of a basic amine in this compound likely diminishes opioid receptor interactions compared to AH-7921 and U-47700, which rely on tertiary amines for binding . Regulatory controls for the target compound are unspecified, contrasting with AH-7921’s strict Schedule I classification .
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